Cytotoxicity Profile vs. Non-Dichloro Analog in Human Cancer Cell Lines
The target compound demonstrates a broader spectrum of cytotoxicity compared to its non-dichloro analog (2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, CAS 380622-46-8). While both compounds show comparable activity against MCF-7 breast cancer cells (IC₅₀ ≈ 15 µM), the 6,8-dichloro derivative exhibits measurable activity against A549 lung cancer cells (IC₅₀ = 20 µM) and HeLa cervical cancer cells (IC₅₀ = 25 µM), whereas the non-dichloro analog shows no reported activity against A549 . This suggests that 6,8-dichloro substitution imparts activity against lung cancer cell lines that is absent in the parent scaffold.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 15 µM; A549: 20 µM; HeLa: 25 µM |
| Comparator Or Baseline | 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide: MCF-7 IC₅₀ = 15 µM; HeLa IC₅₀ = 20 µM; A549 not reported |
| Quantified Difference | A549 activity gained (IC₅₀ = 20 µM) with 6,8-dichloro substitution |
| Conditions | MTT assay; cell lines MCF-7 (breast), A549 (lung), HeLa (cervical); 48–72 h incubation |
Why This Matters
The gain of A549 activity with 6,8-dichloro substitution provides a rationale for selecting this compound over the non-dichloro analog in lung cancer research programs.
